

Spectroscopic Analysis of 3'-Hydroxy-3,9-dihydroeucomin: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3'-Hydroxy-3,9-dihydroeucomin

Cat. No.: B171855

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Despite a comprehensive search of available scientific literature and spectral databases, detailed experimental spectroscopic data (NMR, MS, IR) for **3'-Hydroxy-3,9-dihydroeucomin** could not be located. Therefore, the following guide has been constructed based on established methodologies for the analysis of related homoisoflavonoids. This document serves as a template for the expected data presentation and experimental protocols for such an analysis.

Introduction

3'-Hydroxy-3,9-dihydroeucomin is a homoisoflavonoid, a class of natural products known for their diverse biological activities. The structural elucidation and confirmation of such compounds rely heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide outlines the standard procedures for acquiring and interpreting this data for a research and drug development audience.

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₇ H ₁₆ O ₆
Molecular Weight	316.31 g/mol
CAS Number	107585-75-1

Hypothetical Spectroscopic Data

The following tables represent the anticipated format for the presentation of spectroscopic data for **3'-Hydroxy-3,9-dihydroeucomin**.

¹H NMR (Proton NMR) Data

Hypothetical data presented for a 500 MHz spectrometer in DMSO-d₆.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
12.10	s	-	1H	5-OH
9.50	s	-	1H	7-OH
8.80	s	-	1H	3'-OH
6.85	d	8.0	1H	H-5'
6.70	d	2.0	1H	H-2'
6.65	dd	8.0, 2.0	1H	H-6'
6.00	d	2.5	1H	H-6
5.95	d	2.5	1H	H-8
4.40	dd	10.0, 5.0	1H	H-2a
4.20	dd	10.0, 8.0	1H	H-2b
3.80	s	-	3H	4'-OCH ₃
3.10	m	-	1H	H-3
2.80	dd	14.0, 5.0	1H	H-9a
2.60	dd	14.0, 10.0	1H	H-9b

¹³C NMR (Carbon NMR) Data

Hypothetical data presented for a 125 MHz spectrometer in DMSO-d₆.

Chemical Shift (δ) ppm	Assignment
202.0	C-4
165.0	C-7
164.5	C-5
162.0	C-8a
147.0	C-4'
145.0	C-3'
130.0	C-1'
120.0	C-6'
115.5	C-5'
112.0	C-2'
102.0	C-4a
96.0	C-6
95.0	C-8
70.0	C-2
56.0	4'-OCH ₃
45.0	C-3
30.0	C-9

Mass Spectrometry (MS) Data

Technique	Ionization Mode	Mass-to-Charge Ratio (m/z)	Assignment
ESI-MS	Positive	317.0968	[M+H] ⁺
ESI-MS	Positive	339.0787	[M+Na] ⁺
HRMS (ESI-TOF)	Positive	317.0971	[M+H] ⁺ (Calculated for C ₁₇ H ₁₇ O ₆ ⁺ : 317.0974)

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
3400-3200 (broad)	O-H stretching (phenolic)
3010	C-H stretching (aromatic)
2950, 2840	C-H stretching (aliphatic)
1640	C=O stretching (ketone)
1600, 1500	C=C stretching (aromatic)
1270	C-O stretching (aryl ether)
1150	C-O stretching (alcohol)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a homoisoflavonoid like **3'-Hydroxy-3,9-dihydroeucomin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.
- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent depends on the solubility of the compound.

- Data Acquisition:
 - ^1H NMR spectra are acquired with a spectral width of 0-14 ppm, a pulse angle of 30° , and a relaxation delay of 1-2 seconds.
 - ^{13}C NMR spectra are acquired with a spectral width of 0-220 ppm, using a proton-decoupled pulse sequence.
 - 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- Sample Preparation: A dilute solution of the sample (approximately 10-100 $\mu\text{g/mL}$) is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
- Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-10 $\mu\text{L/min}$. Mass spectra are acquired in both positive and negative ion modes over a mass range of m/z 100-1000.
- Data Analysis: The exact mass of the molecular ion is used to determine the elemental composition of the compound. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

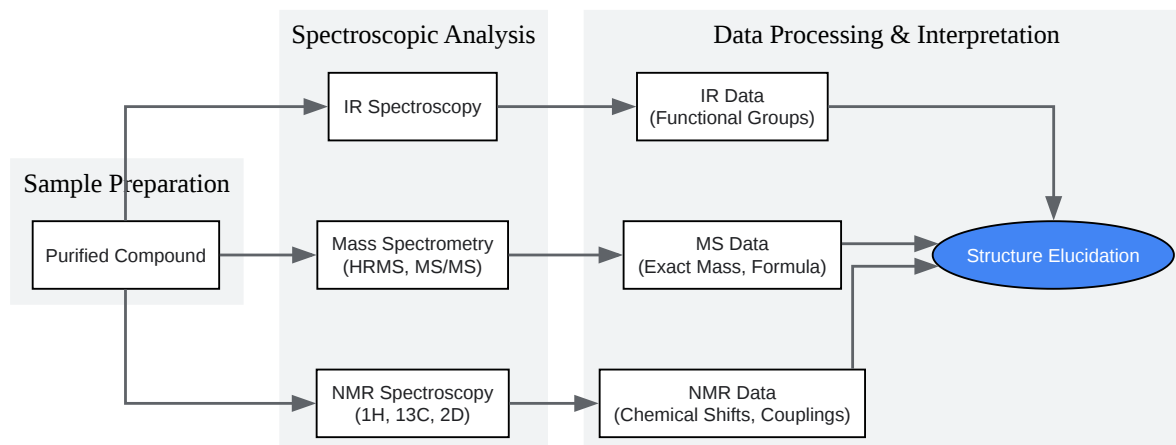
Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

- **Sample Preparation:** A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
- **Data Acquisition:** The IR spectrum is recorded over the range of 4000-400 cm^{-1} . A background spectrum is collected and subtracted from the sample spectrum.
- **Data Analysis:** The positions and shapes of the absorption bands are correlated with the presence of specific functional groups in the molecule.

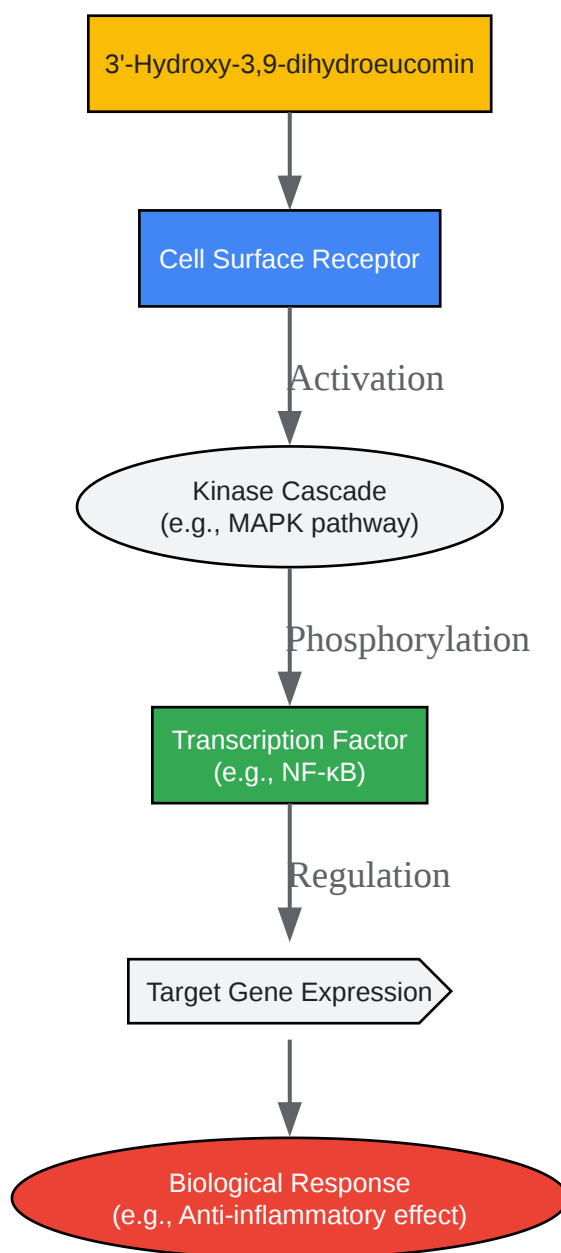
Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a hypothetical signaling pathway that could be investigated for a compound like **3'-Hydroxy-3,9-dihydroeucomin**.



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Caption: General workflow for the spectroscopic analysis of a natural product.



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Caption: A hypothetical signaling pathway modulated by **3'-Hydroxy-3,9-dihydroeucomin**.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com